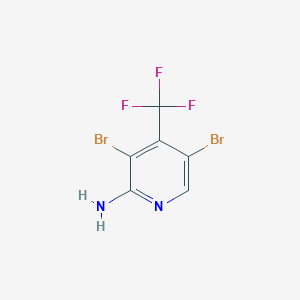

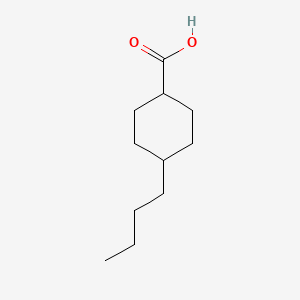

![molecular formula C10H17Br B2880724 3-Bromospiro[4.5]decane CAS No. 2490418-55-6](/img/structure/B2880724.png)

3-Bromospiro[4.5]decane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromospiro[4.5]decane” is a derivative of “Spiro[4.5]decane”. Spiro[4.5]decane is a chemical compound with the formula C10H18 . It has a molecular weight of 138.2499 . The structure of Spiro[4.5]decane is also available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

The synthesis of spiro[4.5]decane derivatives has been a subject of research. For instance, the synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was achieved by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .

Molecular Structure Analysis

The molecular structure of spiro[4.5]decane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The spiro[4.5]decane molecule contains a total of 29 bond(s). There are 11 non-H bond(s), 1 five-membered ring(s), and 1 six-membered ring(s) .

Chemical Reactions Analysis

Chemical reactions involving spiro[4.5]decane have been studied. For example, Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes took place smoothly to construct a series of products containing spiro[4.5]decane skeletons .

科学的研究の応用

Synthesis and Biological Activity

3-Bromospiro[4.5]decane derivatives have been synthesized and studied for their potential applications in various fields of scientific research. These derivatives play a crucial role in the synthesis of complex molecules with biological activities. For example, new 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds exhibit moderate to high anticancer activities against several cancer cell lines, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Flefel et al., 2017).

Synthetic Methodologies

The compound has also been involved in the development of synthetic methodologies. For instance, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane showcases innovative approaches to constructing azaspirocycle frameworks, which are crucial for producing biologically active compounds (Mai et al., 2010).

Material Science and Nanotechnology

In material science and nanotechnology, the synthesis and purification of oxide nanoparticle dispersions, involving compounds similar to this compound, have been explored for their potential in creating homogeneous nanostructured coatings. This application highlights the versatility of spiro compounds in material science (Shi & Verweij, 2005).

Natural Product Synthesis

Furthermore, spiro[4.5]decane derivatives have been central to the synthesis of natural products and novel drug discovery scaffolds. The synthesis of four novel natural product-inspired scaffolds, including spiro structures, has provided ready-to-use building blocks for lead generation in pharmaceutical research (Jenkins et al., 2009).

Environmental and Separation Technologies

In environmental science and separation technologies, the application of cellulose acetate membranes for the separation of fermentation broths by reverse osmosis demonstrates the utility of spiro[4.5]decane derivatives in improving the economic viability of biological production processes (Tomczak & Gryta, 2022).

将来の方向性

Future directions for research on spiro[4.5]decane derivatives could include further exploration of their synthesis, chemical reactions, and potential applications. For instance, one study suggests that diazaspiro[4.5]decane scaffolds with exocyclic double bonds could be synthesized in one step . Another study discusses the potential of spiro[4.5]decane derivatives as prolyl hydroxylase domain inhibitors .

特性

IUPAC Name |

3-bromospiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c11-9-4-7-10(8-9)5-2-1-3-6-10/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAQQKUXQLIULT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCC(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2880647.png)

![N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2880650.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)

![1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone](/img/structure/B2880655.png)

![2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2880657.png)

![1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2880664.png)